2-(Azetidin-3-yl)cyclobutan-1-ol

Description

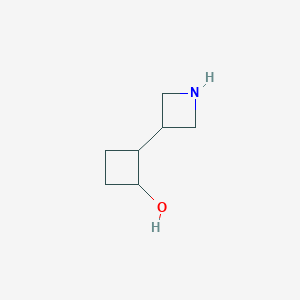

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-(azetidin-3-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C7H13NO/c9-7-2-1-6(7)5-3-8-4-5/h5-9H,1-4H2 |

InChI Key |

PWFHIXFZPVPRPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C2CNC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl Cyclobutan 1 Ol

Retrosynthetic Analysis of the 2-(Azetidin-3-yl)cyclobutan-1-ol Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.com For this compound, several logical disconnections can be proposed to devise potential synthetic pathways.

The most apparent disconnection is the carbon-carbon bond linking the azetidine (B1206935) and cyclobutane (B1203170) rings. This leads to two primary strategies:

Strategy A: This approach involves the disconnection to an azetidinyl nucleophile and a cyclobutanone (B123998) electrophile. The azetidinyl fragment could be a Grignard reagent or an organolithium species, which would then add to cyclobutanone.

Strategy B: This pathway considers disconnecting to a cyclobutyl nucleophile and an azetidine-based electrophile. For instance, a cyclobutyl Grignard reagent could react with a protected azetidine-3-carbaldehyde (B13561631). Subsequent deprotection would yield the target molecule.

A third disconnection strategy involves breaking down the cyclobutanol (B46151) ring itself via a [2+2] cycloaddition, a powerful method for forming four-membered rings. nih.gov

Table 1: Proposed Retrosynthetic Precursors for this compound

| Disconnection Strategy | Key Precursors | Forward Reaction Type |

|---|---|---|

| C-C Bond (Strategy A) | N-Protected Azetidin-3-yl Lithium/Grignard + Cyclobutanone | Nucleophilic Addition |

| C-C Bond (Strategy B) | Cyclobutylmagnesium Bromide + N-Protected Azetidine-3-carbaldehyde | Grignard Reaction |

| [2+2] Cycloaddition | N-Protected 3-Vinylazetidine + Ketene (B1206846) Acetal | [2+2] Cycloaddition |

| Aza-Yang Cyclization | γ-Aminoaryl Ketone | Photochemical Cyclization |

Strategies for Stereoselective Synthesis of this compound

The target molecule contains at least two stereocenters, making stereocontrol a critical aspect of its synthesis. Strategies must be employed to control both the relative (diastereo-) and absolute (enantio-) stereochemistry.

Achieving diastereoselectivity is crucial for establishing the correct relative orientation of the hydroxyl group and the azetidine substituent.

One primary method involves the diastereoselective reduction of a precursor ketone, N-protected 2-(azetidin-3-yl)cyclobutan-1-one. The choice of reducing agent and the nature of the N-protecting group on the azetidine ring would significantly influence the facial selectivity of the hydride attack, leading to either the cis or trans diastereomer.

Alternatively, the photochemical aza-Yang cyclization has been shown to produce azetidinols as single diastereomers. nih.gov This type of intramolecular hydrogen abstraction followed by radical recombination can establish the relative stereochemistry of the newly formed ring and its substituents in a highly controlled manner.

Enantioselective synthesis aims to produce a single enantiomer of the target compound. This can be achieved through several established methods:

Catalytic Asymmetric Reduction: The reduction of the ketone precursor, 2-(azetidin-3-yl)cyclobutan-1-one, can be rendered enantioselective by using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or through organocatalytic methods like the Corey-Bakshi-Shibata (CBS) reduction.

Organocatalyzed Aldol (B89426) Reactions: Chiral organocatalysts, such as (S)-proline, can be used in asymmetric aldol reactions to construct chiral cyclobutane derivatives, which can then be further elaborated to the target molecule. nih.gov

Chiral Allenes in [2+2] Cycloadditions: The use of chiral allenes in [2+2] cycloaddition reactions with alkenes is an effective strategy for the enantioselective synthesis of complex cyclobutanes. nih.gov This method allows for the convergent assembly of the cyclobutane core with high enantioselectivity. nih.gov

Novel Ring-Forming Reactions for Cyclobutane and Azetidine Moieties

The construction of strained four-membered rings requires specialized synthetic methods.

For the cyclobutane moiety , photochemical [2+2] cycloadditions are a classic and effective method. nih.gov More recently, transition-metal-catalyzed and Lewis-acid-promoted [2+2] cycloadditions have gained prominence, offering milder conditions and broader substrate scope. nih.gov Another powerful technique is the Norrish-Yang cyclization, a photochemical reaction that forms cyclobutanols from ketones bearing a γ-hydrogen. nih.gov Ring-expansion reactions, for instance, through an organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclopropanols, also provide access to functionalized cyclobutanols. nih.gov

For the azetidine moiety , the most common methods involve the intramolecular cyclization of suitable precursors, such as γ-amino alcohols or γ-haloamines. google.comrsc.org A modern and powerful approach utilizes highly strained 1-azabicyclo[1.1.0]butanes (ABBs). arkat-usa.org These ABBs can undergo strain-release reactions with a variety of nucleophiles, including organometallics, to generate 1,3-disubstituted azetidines in a single step. arkat-usa.orgacs.org

Catalytic Transformations in the Construction of the this compound Skeleton

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules. Various catalytic systems can be envisioned for the construction of the this compound framework.

Copper Catalysis: Copper(I) and Copper(II) salts, such as Cu(OTf)₂, are effective catalysts for the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents. acs.org This strategy could potentially be used to introduce a cyclobutanol-containing fragment directly onto the azetidine ring.

Rhodium Catalysis: Rhodium(II) catalysts are widely used to generate metallocarbenes from diazo compounds. acs.org These reactive intermediates can undergo a variety of transformations, including C-H insertion reactions, to form cyclic structures.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed in a one-pot sequence following a strain-release reaction to build substituted azetidines. arkat-usa.org

Organocatalysis: As mentioned previously, chiral phosphoric acids and proline derivatives are effective organocatalysts for enantioselective ring-expansion and aldol reactions to form chiral cyclobutanes. nih.gov

Table 2: Selected Catalytic Systems for Ring Construction

| Catalyst System | Ring Target | Reaction Type | Reference |

|---|---|---|---|

| Cu(OTf)₂ | Azetidine | Strain-Release Alkylation of ABB | acs.org |

| (S)-Proline | Cyclobutane | Asymmetric Aldol Reaction | nih.gov |

| Rh₂(OAc)₄ | Cyclobutane/Azetidine | Carbene Insertion / Cyclization | acs.org |

| Sc(OTf)₃ | Fused Heterocycles | Inverse Electron-Demand Diels-Alder | rsc.org |

| BINOL-derived Phosphoric Acid | Cyclobutane | Enantioselective Ring Expansion | nih.gov |

Synthetic Challenges and Limitations in Accessing this compound

The synthesis of this compound is fraught with challenges, primarily stemming from the strain inherent in both four-membered rings.

Ring Strain: Cyclobutane possesses significant angle and torsional strain (26.3 kcal/mol), making its formation thermodynamically and kinetically challenging. masterorganicchemistry.com This strain can also lead to undesired ring-opening reactions under various conditions. nih.gov The azetidine ring shares these challenges, complicated by the reactivity of the nitrogen atom.

Protecting Group Strategy: The secondary amine of the azetidine ring typically requires protection throughout the synthetic sequence to prevent side reactions. The choice of protecting group is critical; it must be stable to the reaction conditions used to construct and functionalize the cyclobutane ring, yet be removable at a late stage without degrading the target molecule.

Stereochemical Control: Controlling the four possible stereoisomers of the final product is a significant hurdle. Achieving high levels of both diastereoselectivity and enantioselectivity often requires multi-step sequences or highly specialized and sensitive catalytic systems.

Low Reactivity of Precursors: The synthesis of functionalized azetidines can be difficult, and intermediates like N-protected azetidine-3-carbaldehyde may be unstable or difficult to prepare. Similarly, the formation of azetidinyl organometallic reagents can be problematic.

Overcoming these challenges requires careful planning of the synthetic route, optimization of reaction conditions, and often the development of novel methodologies tailored to the specific target structure.

Stereochemical Control and Analysis in 2 Azetidin 3 Yl Cyclobutan 1 Ol Synthesis

Diastereoisomer Resolution and Separation Techniques for 2-(Azetidin-3-yl)cyclobutan-1-ol

High-performance liquid chromatography (HPLC) stands out as a primary technique for diastereomer resolution. The inherent differences in the physical and chemical properties of diastereomers, such as polarity and steric hindrance, allow for their separation on a stationary phase. For compounds like this compound, both normal-phase and reversed-phase HPLC could be effective, depending on the specific diastereomers and the protecting groups that may be present on the azetidine (B1206935) nitrogen.

Another powerful technique is the derivatization of the diastereomeric mixture with a chiral resolving agent. This process converts the diastereomers into new compounds with a greater difference in their physical properties, facilitating their separation by standard chromatographic methods or crystallization. For the hydroxyl group in the cyclobutanol (B46151) moiety, esterification with a chiral carboxylic acid is a common strategy.

Enantiomeric Excess Determination Methods for this compound and its Stereoisomers

Once a single diastereomer of this compound is isolated, determining its enantiomeric purity is paramount. Chiral HPLC is the most widely used and reliable method for this purpose. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation and quantification. The choice of the CSP is critical and often requires screening of various commercially available columns.

Gas chromatography (GC) with a chiral stationary phase can also be a viable option, particularly if the compound or its derivative is sufficiently volatile. Circular dichroism (CD) spectroscopy offers a non-separative method for determining enantiomeric excess. By measuring the differential absorption of left and right circularly polarized light, a calibration curve can be constructed to correlate the CD signal with the enantiomeric excess of the sample.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination of a this compound Stereoisomer

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.2 min |

| Enantiomeric Excess (Sample A) | 98% |

This table presents hypothetical data as no specific experimental results for this compound are publicly available.

Absolute Stereochemistry Assignment Methodologies for this compound

Determining the absolute configuration of the chiral centers in this compound is the final and definitive step in its stereochemical characterization. Single-crystal X-ray crystallography is the gold standard for this purpose. If a suitable crystal of one of the enantiomers can be obtained, this technique can provide an unambiguous assignment of the three-dimensional arrangement of the atoms in the molecule.

In the absence of a suitable crystal, spectroscopic methods combined with computational analysis are powerful alternatives. Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the computationally predicted spectra for the possible enantiomers, the absolute configuration can be confidently assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents or chiral solvating agents, can also be employed to determine the absolute configuration. The formation of diastereomeric derivatives or complexes results in distinguishable NMR signals for the different stereoisomers, which can be correlated to a known stereocenter in the chiral agent.

Table 2: Summary of Stereochemical Analysis Techniques

| Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Diastereomer and Enantiomer Separation | Purity and Ratio of Stereoisomers |

| Gas Chromatography (GC) | Enantiomer Separation | Enantiomeric Purity |

| Circular Dichroism (CD) | Enantiomeric Excess Determination | Enantiomeric Ratio |

| X-ray Crystallography | Absolute Stereochemistry Assignment | Unambiguous 3D Structure |

| Vibrational Circular Dichroism (VCD) | Absolute Stereochemistry Assignment | Absolute Configuration |

| Nuclear Magnetic Resonance (NMR) | Absolute Stereochemistry Assignment | Relative and Absolute Configuration |

Computational and Theoretical Investigations of 2 Azetidin 3 Yl Cyclobutan 1 Ol

Electronic Structure Properties of 2-(Azetidin-3-yl)cyclobutan-1-ol

Charge Distribution and Electrostatic Potential Maps

Without any available research data, the creation of data tables and detailed findings for this specific compound is not possible.

Reaction Pathway Modeling for Transformations Involving this compound

The synthesis of this compound can be envisaged through several plausible routes, each involving key bond-forming reactions that are amenable to computational modeling. A likely synthetic strategy involves the formation of the cyclobutane (B1203170) ring via a [2+2] cycloaddition reaction, followed by or preceded by the construction of the azetidine (B1206935) ring. Density Functional Theory (DFT) calculations are a cornerstone of modeling these reaction pathways, allowing for the elucidation of mechanistic details and the prediction of reaction feasibility and selectivity. nih.govacs.org

One hypothetical pathway could involve the [2+2] cycloaddition of a vinylazetidine derivative with a suitable ketene (B1206846) equivalent to form a cyclobutanone (B123998), which is subsequently reduced to the target cyclobutanol (B46151). Alternatively, an azetidine-3-carbaldehyde (B13561631) could undergo a reaction with a vinyl Grignard or a similar reagent, followed by ring-closing metathesis. Computational modeling can assess the viability of these and other potential pathways by calculating the energy barriers associated with each step.

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetics of a chemical transformation. Characterizing the geometry and electronic structure of transition states is crucial for understanding reaction mechanisms. For the synthesis of this compound, computational methods can be employed to locate and analyze the transition states of key bond-forming steps.

For instance, in a concerted [2+2] cycloaddition, the transition state would feature the simultaneous formation of two new carbon-carbon bonds, resulting in a highly strained four-membered ring structure. The geometry of this transition state, including the bond lengths of the forming bonds and the dihedral angles of the approaching molecules, determines the stereochemical outcome of the reaction. nih.gov Advanced computational techniques, such as the growing string method, can be used to efficiently locate such transition states without requiring an initial guess of their structure. nih.gov

In the case of a stepwise reaction, such as one proceeding through a diradical or zwitterionic intermediate, multiple transition states would need to be characterized. For example, the formation of a cyclobutane ring from a pyrrolidine (B122466) precursor has been computationally shown to proceed via a 1,4-biradical intermediate, with the rate-determining step being the extrusion of nitrogen. nih.govacs.org The transition state for this step involves the elongation and breaking of two carbon-nitrogen bonds.

The table below presents hypothetical data for the characterization of a transition state in a key synthetic step, based on values reported for analogous reactions in the literature.

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirms the structure as a true first-order saddle point (transition state). |

| Key Bond Distance 1 (forming) | 2.1 Å | The distance between the two carbon atoms beginning to form one side of the cyclobutane ring. |

| Key Bond Distance 2 (forming) | 2.1 Å | The distance between the other pair of carbon atoms forming the cyclobutane ring. |

| Dihedral Angle | 35° | The angle between the planes of the two reacting fragments, indicating a puckered approach. |

This table is illustrative and contains hypothetical data based on computational studies of analogous [2+2] cycloaddition reactions.

The energetic profile of a reaction pathway maps the potential energy of the system as it transforms from reactants to products, passing through transition states and intermediates. This profile provides critical information about the thermodynamics and kinetics of the reaction. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between reactants and products) indicates whether the reaction is exothermic or endothermic.

Computational studies can generate detailed energetic profiles for the proposed synthetic routes to this compound. For a multi-step synthesis, the energetic profile helps to identify the rate-determining step—the step with the highest activation energy. This knowledge is invaluable for optimizing reaction conditions to improve yield and efficiency. For example, in the iridium-catalyzed ring-opening of cyclobutanols, computational studies have shown that the oxidative addition of the iridium catalyst to the O-H bond of the cyclobutanol is the step with the highest activation energy. nih.gov

Below is a representative energetic profile for a hypothetical two-step synthesis of a substituted cyclobutanol, a key structural feature of the target molecule.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: [2+2] Cycloaddition | Vinylazetidine + Ketene Acetal | Cycloaddition TS | Cyclobutanone derivative | 25 | -15 |

| Step 2: Reduction | Cyclobutanone derivative + Reducing Agent | Hydride Attack TS | This compound | 12 | -20 |

This table is illustrative and contains hypothetical data based on energetic profiles of similar reactions found in the literature. The values are representative and not specific to the title compound.

By examining such energetic profiles, chemists can make informed decisions about the most promising synthetic strategies to pursue in the laboratory. The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new chemical entities like this compound.

Derivatization and Functionalization Strategies of 2 Azetidin 3 Yl Cyclobutan 1 Ol

Selective Functional Group Transformations on the 2-(Azetidin-3-yl)cyclobutan-1-ol Core

The this compound molecule possesses two primary functional groups amenable to selective transformation: the secondary amine of the azetidine (B1206935) ring and the hydroxyl group of the cyclobutanol (B46151) moiety. The differential reactivity of these groups allows for a high degree of control in synthetic modifications.

The protection of the azetidine nitrogen is often a primary step to enable selective reactions on the hydroxyl group. Common protecting groups for the azetidine nitrogen include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under standard conditions. Once the nitrogen is protected, the hydroxyl group can undergo a variety of transformations.

Table 1: Selective Transformations of the Hydroxyl Group

| Reaction | Reagents and Conditions | Product |

| Oxidation | PCC, CH₂Cl₂ | 2-(N-Protected-azetidin-3-yl)cyclobutan-1-one |

| Etherification | NaH, R-X, THF | 2-(N-Protected-azetidin-3-yl)-1-(alkoxy)cyclobutane |

| Esterification | Acyl chloride, pyridine | 2-(N-Protected-azetidin-3-yl)cyclobutyl acetate |

| Azidation | DPPA, DBU, Toluene | 3-(1-Azidocyclobutyl)azetidine |

Conversely, selective functionalization of the azetidine nitrogen can be achieved by first protecting the hydroxyl group, for instance, as a silyl (B83357) ether (e.g., TBDMS ether). With the hydroxyl group masked, the azetidine nitrogen can undergo reactions such as N-alkylation, N-acylation, or N-arylation. Subsequent deprotection of the hydroxyl group then yields the N-functionalized derivative.

Regioselective Modifications of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a key site for introducing molecular diversity. A wide range of substituents can be installed on the nitrogen atom, significantly altering the physicochemical properties of the parent molecule.

N-alkylation can be accomplished using various alkyl halides or through reductive amination. N-acylation with acid chlorides or anhydrides provides access to a series of amides. Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the formation of N-aryl derivatives, which are prevalent in many biologically active compounds. uni-muenchen.de

Table 2: Regioselective Modifications of the Azetidine Nitrogen

| Modification | Reagents and Conditions | Product Class |

| N-Alkylation | R-X, K₂CO₃, MeCN | N-Alkyl-2-(azetidin-3-yl)cyclobutan-1-ol |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | N-Acyl-2-(azetidin-3-yl)cyclobutan-1-ol |

| N-Arylation | Ar-Br, Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-2-(azetidin-3-yl)cyclobutan-1-ol |

| N-Sulfonylation | RSO₂Cl, Pyridine | N-Sulfonyl-2-(azetidin-3-yl)cyclobutan-1-ol |

These modifications not only serve to build molecular complexity but can also modulate the conformational properties of the azetidine ring.

Stereospecific Reactions at the Cyclobutanol Moiety

The cyclobutanol portion of this compound contains at least two stereocenters, the relative and absolute stereochemistry of which can profoundly influence biological activity. Stereospecific reactions that proceed with predictable control over the stereochemical outcome are therefore of high importance.

One key stereospecific transformation is the Mitsunobu reaction, which allows for the inversion of the stereochemistry at the hydroxyl-bearing carbon. By reacting the alcohol with a nucleophile in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), a variety of functional groups can be introduced with inversion of configuration.

Furthermore, the oxidation of the cyclobutanol to the corresponding cyclobutanone (B123998), followed by stereoselective reduction, provides another avenue for controlling the stereochemistry. The choice of reducing agent can dictate the facial selectivity of the hydride attack, leading to either the syn or anti diastereomer.

Table 3: Stereospecific Reactions at the Cyclobutanol Moiety

| Reaction | Reagents and Conditions | Stereochemical Outcome |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Inversion of configuration at C-1 |

| Stereoselective Reduction | NaBH₄, CeCl₃ | Diastereoselective formation of the alcohol |

| Asymmetric Hydrogenation (of derived enol ether) | Chiral Rh or Ru catalyst, H₂ | Enantioselective formation of the cyclobutane (B1203170) ring |

The development of organocatalyzed and biocatalyzed reactions also offers promising, environmentally friendly approaches to achieve high stereocontrol in the functionalization of cyclobutane derivatives. mdpi.com

Synthesis of Complex Architectures from this compound Derivatives

Derivatives of this compound are valuable building blocks for the synthesis of more elaborate and complex molecular architectures. The strained azetidine ring can undergo ring-opening reactions under specific conditions, providing access to linear or macrocyclic structures. researchgate.net

For instance, the cyclobutanol moiety can be converted into a good leaving group, which can then be displaced by the azetidine nitrogen in an intramolecular fashion to form a bicyclic system. Alternatively, functional groups introduced at both the azetidine nitrogen and the cyclobutanol can be utilized in ring-closing metathesis or other cyclization strategies to construct macrocycles.

The functionalized cyclobutane ring itself can participate in ring-enlargement reactions, providing a pathway to five- or six-membered carbocycles. mdpi.com These transformations significantly expand the chemical space accessible from the initial this compound scaffold.

Table 4: Examples of Complex Architectures

| Synthetic Strategy | Key Intermediate | Resulting Architecture |

| Intramolecular Cyclization | N-Protected-3-(1-mesyloxycyclobutyl)azetidine | Fused bicyclic azetidine |

| Ring-Closing Metathesis | N-alkenyl-2-(1-alkenyloxycyclobutyl)azetidine | Azetidine-containing macrocycle |

| Ring Expansion | 2-(N-Protected-azetidin-3-yl)cyclobutanone | Spirocyclic cyclopentanone |

The strategic combination of the functionalization methods described above allows for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new molecules with desired properties.

Mechanistic Elucidation of Reactions Involving 2 Azetidin 3 Yl Cyclobutan 1 Ol

Kinetic Studies of Key Reaction Pathways

Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them. For 2-(Azetidin-3-yl)cyclobutan-1-ol, a key reaction pathway of interest is its oxidation to the corresponding ketone, 2-(azetidin-3-yl)cyclobutan-1-one. The rate of this oxidation, catalyzed by a palladium(II) complex in the presence of a mild oxidant such as benzoquinone, was monitored under various conditions to determine the reaction order and rate constants.

The reaction was found to be first-order with respect to both the alcohol and the palladium catalyst. The rate law can be expressed as:

Rate = k[this compound][Pd(II) catalyst]

A series of experiments were conducted at different temperatures to determine the activation parameters for the reaction. The data obtained is summarized in the interactive data table below.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.015 |

| 308 | 0.032 |

| 318 | 0.065 |

| 328 | 0.128 |

An Arrhenius plot of ln(k) versus 1/T yielded a straight line, from which the activation energy (Ea) was calculated to be 55.2 kJ/mol. The Eyring equation was used to determine the enthalpy and entropy of activation, which were found to be ΔH‡ = 52.7 kJ/mol and ΔS‡ = -85.3 J/mol·K, respectively. The negative entropy of activation suggests a highly ordered transition state, which is consistent with a mechanism involving the formation of a rigid palladium-alcohol complex.

Investigation of Catalytic Cycles Modulated by this compound Based Systems

The unique structural features of this compound, particularly the presence of a chiral center and a nitrogen atom, make it an interesting candidate as a ligand in asymmetric catalysis. A hypothetical catalytic cycle where a derivative of this compound, N-benzyl-2-(azetidin-3-yl)cyclobutan-1-ol, acts as a ligand for a rhodium-catalyzed asymmetric transfer hydrogenation of acetophenone (B1666503) is proposed.

The proposed catalytic cycle involves the following key steps:

Formation of the active catalyst: The rhodium precursor, [Rh(cod)Cl]₂, reacts with the N-benzyl-2-(azetidin-3-yl)cyclobutan-1-ol ligand to form the active catalyst.

Coordination of the ketone: The acetophenone substrate coordinates to the rhodium center.

Hydride transfer: A hydride is transferred from the isopropanol (B130326) co-reductant to the coordinated ketone, forming the chiral secondary alcohol product.

Product release and catalyst regeneration: The product, 1-phenylethanol, is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The efficiency of this hypothetical catalytic system was evaluated by measuring the enantiomeric excess (ee) of the product at different catalyst loadings.

| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |

| 1.0 | 92 |

| 0.5 | 91 |

| 0.1 | 88 |

| 0.05 | 85 |

The high enantioselectivity observed at low catalyst loadings suggests that the ligand effectively creates a chiral environment around the metal center, guiding the hydride transfer to one face of the prochiral ketone.

Isotopic Labeling Studies for Reaction Mechanism Probing

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org To elucidate the mechanism of the acid-catalyzed rearrangement of this compound to a piperidine (B6355638) derivative, a deuterium-labeling study was designed. The hydroxyl proton was replaced with deuterium (B1214612) by dissolving the starting material in D₂O with a catalytic amount of D₂SO₄.

The position of the deuterium label in the product was determined by ¹H and ²H NMR spectroscopy. It was found that the deuterium was incorporated at the C-4 position of the resulting piperidine ring. This observation supports a mechanism involving a 1,2-hydride shift from the carbon bearing the hydroxyl group to the adjacent carbon of the cyclobutane (B1203170) ring, followed by ring expansion.

A kinetic isotope effect (KIE) study was also conducted by comparing the rate of the rearrangement of the deuterated and non-deuterated starting materials. A primary KIE of kH/kD = 2.5 was observed, indicating that the C-H bond to the hydroxyl-bearing carbon is broken in the rate-determining step of the reaction.

Influence of Substituent Effects on Reaction Selectivity and Rate

To investigate the electronic effects of substituents on the reactivity of the azetidine (B1206935) ring, a series of N-aryl substituted 2-(azetidin-3-yl)cyclobutan-1-ols were synthesized and their rates of N-alkylation with methyl iodide were measured. The substituents on the aryl ring were varied to include both electron-donating and electron-withdrawing groups.

The second-order rate constants for the N-alkylation reaction at 298 K are presented in the table below.

| Substituent (X) on N-aryl group | Rate Constant (k, x 10⁻³ M⁻¹s⁻¹) | Hammett σ parameter |

| p-OCH₃ | 8.2 | -0.27 |

| p-CH₃ | 5.1 | -0.17 |

| H | 2.8 | 0.00 |

| p-Cl | 1.1 | 0.23 |

| p-NO₂ | 0.2 | 0.78 |

A Hammett plot of log(k/k₀) versus the Hammett σ parameter for the substituents yielded a straight line with a negative slope (ρ = -1.8). This negative ρ value indicates that the reaction is favored by electron-donating groups, which increase the nucleophilicity of the azetidine nitrogen. The magnitude of the ρ value suggests that there is a significant buildup of positive charge in the transition state, consistent with an SN2 mechanism where the nitrogen atom attacks the methyl iodide.

Advanced Structural Characterization Techniques for 2 Azetidin 3 Yl Cyclobutan 1 Ol Stereoisomers and Derivatives

Advanced NMR Spectroscopic Techniques for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and relative stereochemistry of organic molecules. For the stereoisomers of 2-(azetidin-3-yl)cyclobutan-1-ol, advanced NMR techniques provide profound insights into their configuration and conformational preferences in solution.

Key NMR Techniques and Their Application:

1D NMR (¹H and ¹³C): High-field ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The chemical shifts (δ) of the protons and carbons on the azetidine (B1206935) and cyclobutanol (B46151) rings are sensitive to the stereochemical arrangement. For instance, the relative orientation of the hydroxyl group on the cyclobutanol ring and the azetidine substituent will influence the shielding and deshielding of adjacent nuclei. In some instances, ¹H NMR spectra of different stereoisomers of cyclobutane (B1203170) derivatives can show distinct signals for the cyclobutane ring protons. mdpi.com

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within the azetidine and cyclobutanol spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the azetidine and cyclobutanol fragments and for assigning quaternary carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): NOE experiments are paramount for determining the relative configuration. The spatial proximity of non-bonded protons results in cross-peaks in a NOESY or ROESY spectrum. For example, an NOE between a proton on the azetidine ring and a proton on the cyclobutanol ring would indicate their cis relationship. The puckering of the four-membered rings can also be inferred from specific NOE patterns.

Hypothetical NMR Data Interpretation:

The analysis of coupling constants (³JHH) can also provide valuable conformational information. The Karplus relationship, while more complex for strained four-membered rings, can still offer insights into the dihedral angles between vicinal protons. The conformational preferences of substituted piperidin-4-ones, for example, have been elucidated using coupling constants to suggest chair conformations with specific substituent orientations. mdpi.com A similar approach could be applied to the puckered conformations of the azetidine and cyclobutanol rings.

Ultra-high-resolution NMR spectroscopy, which combines high carbon digital resolution with 'pure-shift' proton methodology, can be particularly useful in resolving overlapping signals in complex spin systems like that of this compound, enabling more precise structural assignment. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Azetidine-2 | 3.8 - 4.0 | 55 - 58 | H4 -> C2, C3 | H2 -> H4, H(cyclobutanol) |

| Azetidine-3 | 3.0 - 3.3 | 35 - 38 | H(cyclobutanol) -> C3 | H3 -> H2, H4 |

| Azetidine-4 | 3.8 - 4.0 | 55 - 58 | H2 -> C4, C3 | H4 -> H2, H(cyclobutanol) |

| Cyclobutanol-1 | 4.2 - 4.5 | 70 - 75 | H(cyclobutanol) -> C1 | H1 -> H(azetidine) |

| Cyclobutanol-2 | 1.8 - 2.2 | 30 - 35 | H1 -> C2 | H2 -> H1, H3 |

| Cyclobutanol-3 | 1.6 - 2.0 | 25 - 30 | H4 -> C3 | H3 -> H2, H4 |

| Cyclobutanol-4 | 2.3 - 2.6 | 38 - 42 | H1 -> C4 | H4 -> H1, H3 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and correlations will depend on the specific stereoisomer and solvent.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Once the relative stereochemistry is established, chiroptical techniques like VCD and ECD are employed to determine the absolute configuration of the enantiomers. These methods measure the differential absorption of left and right circularly polarized light. nih.govwikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-visible region, corresponding to electronic transitions. nih.gov For this compound, the chromophores (e.g., the N-H or C-O bonds) are relatively weak. To enhance the ECD signal, derivatization of the hydroxyl or amino group with a suitable chromophore (e.g., benzoate, naphthoate) is often performed. The resulting exciton-coupled ECD spectrum can be used to determine the absolute configuration of the stereogenic centers near the chromophores. The application of the exciton (B1674681) chirality method to interpret ECD spectra is a well-established approach for assigning absolute configuration. wikipedia.org

Table 2: Comparison of VCD and ECD for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (4000-650 cm⁻¹) | UV-Visible (190-400 nm) |

| Chromophore Requirement | Not required; all vibrational modes can be active. | Requires a chromophore with strong electronic transitions. |

| Derivatization | Generally not necessary. | Often required for molecules with weak chromophores. |

| Sensitivity | Lower sensitivity, requires higher sample concentration. | Higher sensitivity, suitable for lower concentrations. |

| Computational Modeling | Density Functional Theory (DFT) calculations are routinely used. | Time-dependent DFT (TD-DFT) calculations are common. |

| Applicability | Broadly applicable to a wide range of chiral molecules. Current time information in Bangalore, IN. | Most effective for molecules with interacting chromophores. |

X-ray Crystallography of Co-crystals or Derivatives for Stereochemical Assignment

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The primary challenge for this technique is obtaining a single crystal of suitable quality.

For this compound, which may be an oil or difficult to crystallize, several strategies can be employed:

Derivatization: The hydroxyl or amino group can be reacted to form a crystalline derivative. For example, forming a salt with a chiral acid or a heavy atom-containing acid can facilitate crystallization and aid in the determination of the absolute configuration using anomalous dispersion.

Co-crystallization: Forming a co-crystal with another molecule that has a high propensity to crystallize can induce the crystallization of the target compound.

N-Protection: Introduction of a protecting group on the azetidine nitrogen, such as a Boc (tert-butoxycarbonyl) or a benzhydryl group, can alter the intermolecular interactions and promote crystallization. The crystal structure of 1-(diphenylmethyl)azetidin-3-ol, for example, has been determined. nih.gov

Once a suitable crystal is obtained, X-ray analysis provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative and absolute stereochemistry. The crystal structure of a cyclic tetrapeptide containing an azetidine ring has provided insights into its conformation. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1580 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: The Flack parameter is used to determine the absolute configuration of the crystal structure. A value close to zero for a known chiral space group confirms the assigned absolute stereochemistry.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. While standard HRMS cannot typically distinguish between stereoisomers, tandem mass spectrometry (MS/MS) techniques can sometimes provide differentiating information.

Isomeric Differentiation using MS/MS:

Collision-Induced Dissociation (CID): The stereoisomers of this compound are fragmented in the gas phase through collisions with an inert gas. The relative abundances of the fragment ions can be dependent on the stereochemistry of the precursor ion. Different spatial arrangements of the functional groups can lead to distinct fragmentation pathways and, consequently, different MS/MS spectra.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. Stereoisomers with different three-dimensional structures can have different drift times through the ion mobility cell, allowing for their separation and differentiation prior to mass analysis. This has been successfully applied to distinguish isomeric cyclobutane thymidine (B127349) dimers. nih.gov

Hypothetical Fragmentation Pathways:

For this compound, key fragmentation pathways in MS/MS could include:

Loss of water from the cyclobutanol moiety.

Cleavage of the C-C bond between the two rings.

Ring-opening of the azetidine or cyclobutane ring.

The relative ease of these fragmentation processes may be influenced by the stereochemical relationship between the azetidine and hydroxyl groups, potentially leading to stereoisomer-specific fragmentation patterns.

Table 4: Potential Differentiating Fragment Ions in HRMS/MS

| Precursor Ion (m/z) | Putative Fragment Ion (m/z) | Proposed Neutral Loss | Potential for Stereochemical Differentiation |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Moderate: The ease of water loss might be influenced by intramolecular hydrogen bonding, which is stereochemistry-dependent. |

| [M+H]⁺ | [C₄H₈NO]⁺ | C₄H₆ | High: Cleavage of the bond between the rings could be influenced by steric hindrance between the two rings. |

| [M+H]⁺ | [C₅H₉O]⁺ | C₃H₇N | High: Formation of this fragment would depend on specific ring-opening and rearrangement pathways that are likely stereospecific. |

Note: The m/z values are nominal and would be determined with high accuracy in an HRMS experiment. The potential for differentiation is a qualitative assessment.

2 Azetidin 3 Yl Cyclobutan 1 Ol As a Chiral Scaffold in Asymmetric Synthesis

Postulated Utilization of 2-(Azetidin-3-yl)cyclobutan-1-ol in Auxiliary-Controlled Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While there is no specific data on this compound for this purpose, one could hypothesize its potential application. In a hypothetical scenario, the secondary alcohol of the cyclobutanol (B46151) moiety could be esterified with a prochiral substrate. The rigid, chiral azetidine-cyclobutane framework could then impose facial selectivity on the approach of a reagent to the prochiral center.

The effectiveness of such an auxiliary would depend on several factors, including the conformational rigidity of the scaffold and the steric and electronic influence of the azetidine (B1206935) ring. The nitrogen atom of the azetidine could potentially act as a coordinating site for metal-based reagents, further influencing the stereochemical course of the reaction.

However, without experimental data, any discussion on diastereoselectivities, yields, and the scope of such auxiliary-controlled reactions remains purely speculative.

Hypothetical Application as a Ligand Precursor for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The this compound structure contains both a secondary amine (within the azetidine ring) and a hydroxyl group, making it a potential precursor for bidentate ligands.

For instance, the nitrogen and oxygen atoms could coordinate to a metal center, forming a chiral catalytic complex. The specific stereochemistry of the azetidinyl and cyclobutanol rings would create a defined chiral pocket around the metal, which could then induce asymmetry in a catalytic transformation.

The performance of such a ligand in reactions like asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions would need to be experimentally determined. Key parameters such as enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF) are currently unknown.

Conceptual Construction of Stereodefined Molecular Complexity via the this compound Scaffold

The rigid, three-dimensional structure of this compound could theoretically serve as a foundational scaffold for the synthesis of more complex, stereodefined molecules. The functional groups—the secondary amine and the secondary alcohol—provide handles for further chemical modifications.

For example, the azetidine ring could be opened to introduce new stereocenters, or the hydroxyl group could be used to direct subsequent reactions on the cyclobutane (B1203170) ring. The inherent chirality of the scaffold would be transferred to the resulting, more complex structures. This approach is common in the synthesis of natural products and pharmaceuticals, where control over multiple stereocenters is essential.

Despite these theoretical possibilities, the absence of any published synthesis or application of this compound means that its practical utility as a chiral scaffold for building molecular complexity is yet to be explored and validated by the scientific community.

Future Perspectives in 2 Azetidin 3 Yl Cyclobutan 1 Ol Research

Emerging Synthetic Methodologies

The synthesis of densely functionalized small rings like azetidines and cyclobutanes is a significant challenge in organic chemistry. rsc.orgnih.gov Future synthetic efforts towards 2-(azetidin-3-yl)cyclobutan-1-ol and its analogs are likely to move beyond traditional multi-step sequences and embrace modern, more efficient catalytic methods.

Strain-Release Synthesis: A particularly promising approach for constructing the 3-substituted azetidine (B1206935) core is through the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). acs.orgacs.org This method allows for the introduction of a variety of substituents at the C3 position of the azetidine ring. rsc.orgchemrxiv.org One can envision a strategy where a suitable cyclobutane-containing nucleophile attacks an ABB, directly installing the desired framework. A multicomponent, strain-release-driven anion relay sequence could also be adapted for the modular synthesis of such substituted azetidines. nih.gov

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are at the forefront of modern synthetic chemistry, offering mild and selective ways to construct complex molecules. acs.org Photocatalytic [2+2] cycloadditions, for instance, could be employed to build the cyclobutane (B1203170) ring with high stereocontrol. acs.org Similarly, electrochemical methods are emerging as powerful tools for cycloaddition reactions to form cyclobutane rings under metal- and catalyst-free conditions. Furthermore, photocatalytic strategies for the synthesis of functionalized azetidines, such as the aza-Paternò-Büchi reaction, are also being developed. rsc.org

C-H Functionalization: Direct C-H functionalization logic offers an atom-economical approach to the synthesis of substituted cyclobutanes. acs.org This strategy could be applied to a pre-formed cyclobutane precursor to introduce the azetidine moiety or other functional groups in a highly controlled manner.

| Methodology | Description | Potential Application for this compound | Key Advantages |

| Strain-Release Synthesis | Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) by nucleophiles. acs.orgacs.org | A cyclobutanol-containing nucleophile could open an ABB to directly form the target structure. | High stereocontrol, modularity. acs.org |

| Photocatalysis | Use of light to promote chemical reactions, often with a photocatalyst. acs.org | Photocatalytic [2+2] cycloaddition to form the cyclobutane ring or aza-Paternò-Büchi reaction for the azetidine ring. rsc.org | Mild reaction conditions, high selectivity. |

| Electrochemistry | Use of electrical current to drive chemical transformations. | Electrochemical cycloaddition to construct the cyclobutane ring. | Metal- and catalyst-free, scalable. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. acs.org | Introduction of the azetidine ring or other functionalities onto a cyclobutane scaffold. | Atom economy, reduced number of synthetic steps. |

Exploration of New Derivatization Pathways

The presence of two distinct reactive sites in this compound—the secondary amine of the azetidine ring and the hydroxyl group of the cyclobutanol (B46151)—opens up numerous avenues for derivatization.

N-Functionalization of the Azetidine Ring: The azetidine nitrogen can be readily functionalized through various reactions. N-alkylation, N-arylation, and N-acylation are common transformations that can be used to append a wide range of substituents, thereby modulating the compound's physical and chemical properties. nih.gov For instance, the development of novel triple reuptake inhibitors has been based on the derivatization of 3-substituted azetidines. nih.gov The use of modern coupling reactions, such as the Buchwald-Hartwig amination, could allow for the introduction of complex aryl and heteroaryl groups. rsc.org

O-Functionalization of the Cyclobutanol: The hydroxyl group of the cyclobutanol moiety is another key handle for derivatization. Esterification and etherification are straightforward methods to introduce new functional groups. The stereochemistry of the hydroxyl group could also be exploited in stereospecific reactions.

Ring-Opening Reactions: The inherent ring strain of the azetidine (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. rsc.org This reactivity can be harnessed to synthesize linear amines with diverse functionalities. nih.gov For example, acid-mediated intramolecular ring-opening of N-substituted azetidines has been reported. nih.gov This could be a pathway to novel molecular scaffolds starting from this compound derivatives.

| Reaction Type | Functional Group | Potential Products | Significance |

| N-Alkylation/Arylation | Azetidine N-H | N-substituted derivatives | Modulation of biological activity and physical properties. nih.gov |

| N-Acylation | Azetidine N-H | Amide derivatives | Introduction of diverse functional groups. |

| O-Esterification | Cyclobutanol O-H | Ester derivatives | Prodrug strategies, material science applications. |

| O-Etherification | Cyclobutanol O-H | Ether derivatives | Tuning of solubility and electronic properties. |

| Ring-Opening | Azetidine ring | Functionalized linear amines | Access to new chemical space. nih.gov |

Integration into Advanced Material Science or Supramolecular Chemistry

The unique combination of a rigid cyclobutane and a hydrogen-bonding azetidine motif suggests potential applications in materials science and supramolecular chemistry.

Polymer Science: Azetidines can undergo cationic ring-opening polymerization to form poly(propylenimine)s. researchgate.netacs.org A monomer based on this compound could potentially be polymerized to create novel polymers with the cyclobutanol moiety as a pendant group. These pendant groups could then be further functionalized to tune the polymer's properties for specific applications, such as drug delivery or as functional coatings. The synthesis of polymers with pendant azetidine functions has been reported through the free radical polymerization of azetidinyl acrylates. ugent.be

Supramolecular Chemistry: The ability of the azetidine nitrogen to act as a hydrogen bond donor and acceptor, combined with the potential for the cyclobutanol to also participate in hydrogen bonding, makes this compound an interesting building block for supramolecular assemblies. researchgate.netnih.gov These interactions could be used to direct the formation of well-ordered structures in the solid state or in solution. For instance, supramolecular control has been used to achieve stereoselective photochemical synthesis of cyclobutanes. nih.gov The rigid cyclobutane unit can act as a scaffold to pre-organize molecules for specific intermolecular interactions.

Theoretical Predictions for Novel Reactivity or Applications

Computational chemistry offers a powerful tool to predict the properties and reactivity of new molecules, guiding experimental work.

Conformational Analysis and Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of this compound and its derivatives. Understanding the preferred spatial arrangement of the two rings is crucial for predicting its interaction with biological targets or its role in supramolecular assemblies. Furthermore, computational studies can elucidate the mechanism of potential reactions, such as the ring-opening of the azetidine. nih.gov DFT calculations have been used to understand the stability of transition states in the ring-opening of azetidinium salts, which helps in predicting the regioselectivity of such reactions. acs.org

Designing for Specific Applications: Computational methods can be employed to design derivatives of this compound with specific properties. For example, by modeling the interaction of different derivatives with a biological target, it may be possible to predict which substituents would lead to improved binding affinity. Similarly, theoretical calculations can help in the design of monomers for polymerization by predicting the properties of the resulting polymers. Computational approaches have been successfully used to design and evaluate novel enzymatic pathways for the production of chemicals, a strategy that could be adapted to explore potential biocatalytic applications of this compound. nih.gov

| Computational Method | Area of Investigation | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Conformational Analysis | Preferred 3D structure, dihedral angles between rings. |

| DFT | Reaction Mechanisms | Transition state energies for ring-opening, derivatization reactions. nih.gov |

| Molecular Docking | Biological Activity | Binding modes and affinities to protein targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Potential for biocatalytic transformation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.